molecular formula C18H25F3N2O2 B12436856 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine CAS No. 887582-74-3

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine

Cat. No.: B12436856
CAS No.: 887582-74-3
M. Wt: 358.4 g/mol
InChI Key: OHWGEUORKMDLSM-UHFFFAOYSA-N
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Description

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine is a chemical compound with the molecular formula C17H23F3N2O2 and a molecular weight of 344.37 g/mol It is characterized by the presence of a piperidine ring substituted with a trifluoromethyl-phenylamino group and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

The synthesis of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine typically involves the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl-phenylamino group is known to interact with various enzymes and receptors, potentially modulating their activity. The Boc group serves as a protecting group, allowing the compound to be used in various synthetic applications without unwanted side reactions .

Comparison with Similar Compounds

1-Boc-4-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

887582-74-3

Molecular Formula

C18H25F3N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

tert-butyl 4-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-10-8-13(9-11-23)12-22-15-6-4-14(5-7-15)18(19,20)21/h4-7,13,22H,8-12H2,1-3H3

InChI Key

OHWGEUORKMDLSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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